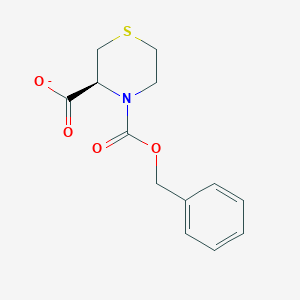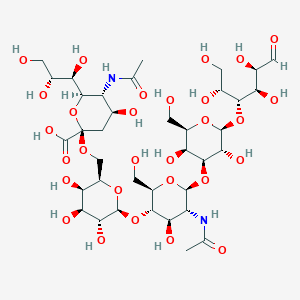
LS-tetrasaccharide c
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LSTc, also known as LS-tetrasaccharide c, is a human lactooligosaccharide found on glycoproteins and glycolipids. It serves as a specific recognition motif for the human JC polyomavirus (JCV). This compound holds considerable potential for research into progressive multifocal leukoencephalopathy (PML) .
準備方法
Synthetic Routes and Reaction Conditions
LSTc can be synthesized through complex carbohydrate chemistry techniques. The synthesis involves the assembly of monosaccharide units into the desired oligosaccharide structure. This process typically requires the use of glycosyl donors and acceptors, along with specific catalysts and protecting groups to ensure regioselectivity and stereoselectivity .
Industrial Production Methods
Industrial production of LSTc is not widely documented, but it would likely involve large-scale synthesis using automated carbohydrate synthesizers. These machines can efficiently assemble oligosaccharides by sequentially adding monosaccharide units under controlled conditions .
化学反応の分析
Types of Reactions
LSTc undergoes various chemical reactions, including:
Oxidation: LSTc can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: Reduction reactions can be used to modify the functional groups on LSTc, such as reducing aldehydes to alcohols.
Substitution: Substitution reactions can introduce different functional groups onto the LSTc molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylated or aldehyde-functionalized LSTc, while reduction can produce alcohol-functionalized LSTc .
科学的研究の応用
LSTc has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying carbohydrate chemistry and glycosylation reactions.
Biology: Investigated for its role in cell recognition and signaling processes.
Medicine: Explored for its potential in treating diseases such as progressive multifocal leukoencephalopathy (PML) by inhibiting JC polyomavirus infection
作用機序
LSTc exerts its effects by serving as a recognition motif for the JC polyomavirus. The virus binds specifically to LSTc on the surface of host cells, facilitating viral entry and infection. By inhibiting this interaction, LSTc can prevent the virus from infecting cells, thereby offering potential therapeutic benefits .
類似化合物との比較
Similar Compounds
LSTa (LS-tetrasaccharide a): Another human lactooligosaccharide with similar structural features.
LSTb (LS-tetrasaccharide b): Similar to LSTc but with different glycosidic linkages.
LSTd (LS-tetrasaccharide d): Another structurally related compound with potential biological activity
Uniqueness of LSTc
LSTc is unique due to its specific recognition by the JC polyomavirus, making it a valuable tool for studying viral infections and developing antiviral therapies. Its distinct structure and binding properties set it apart from other similar compounds .
特性
CAS番号 |
64003-55-0 |
|---|---|
分子式 |
C37H62N2O29 |
分子量 |
998.9 g/mol |
IUPAC名 |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C37H62N2O29/c1-10(45)38-19-12(47)3-37(36(59)60,68-31(19)22(52)14(49)5-41)61-9-18-23(53)26(56)27(57)34(64-18)66-30-17(8-44)63-33(20(25(30)55)39-11(2)46)67-32-24(54)16(7-43)62-35(28(32)58)65-29(15(50)6-42)21(51)13(48)4-40/h4,12-35,41-44,47-58H,3,5-9H2,1-2H3,(H,38,45)(H,39,46)(H,59,60)/t12-,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-,25+,26-,27+,28+,29+,30+,31+,32-,33-,34-,35-,37+/m0/s1 |
InChIキー |
SXMGGNXBTZBGLU-JRZQLMJNSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O)O)O)O |
正規SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1,1'-Binaphthalene]-2,2'-diol, 3,3'-dibromo-, (1S)-](/img/structure/B12348880.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348889.png)
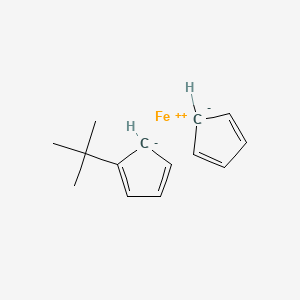
![copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-imidazolidin-3-id-4-ylpropanoyl]amino]hexanoate](/img/structure/B12348902.png)
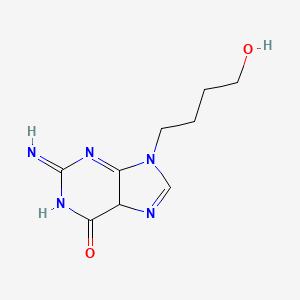
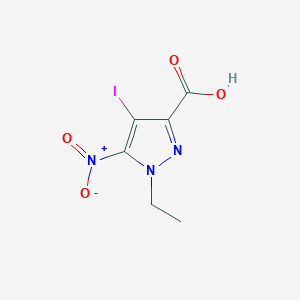
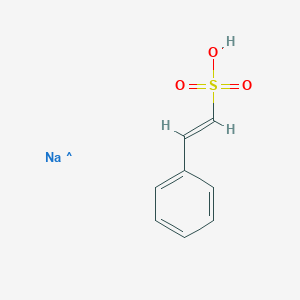
![(6Z)-6-(1-hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12348921.png)


![N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12348947.png)
